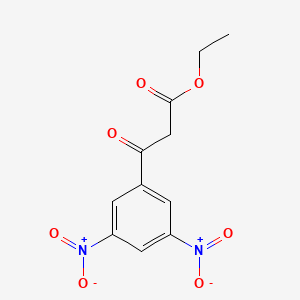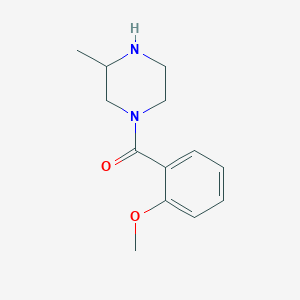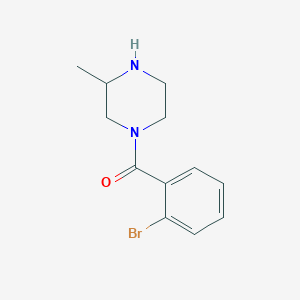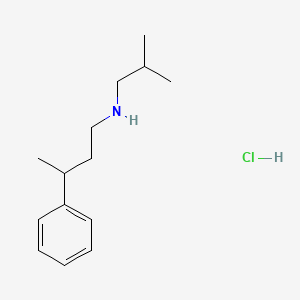
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate
Vue d'ensemble
Description
The compound is an ester derived from 3,5-dinitrobenzoic acid . Compounds with nitro groups, such as 3,5-dinitrobenzoic acid, are known to contribute to antimicrobial activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized from 3,5-dinitrobenzoic acid . The synthesis process usually involves various steps including condensation reactions and cyclization .Applications De Recherche Scientifique
Chemical Structure and Analysis
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate and its derivatives exhibit unique chemical properties, facilitating various scientific studies:
Synthesis and Characterization : A derivative, ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate, was synthesized and characterized, showcasing its crystallization in the monoclinic crystal system and stability due to intermolecular interactions. The compound's structure was further analyzed through Density Functional Theory calculations, revealing insights into its molecular stability and reactivity (Chandini et al., 2022).
Molecular Interaction Studies : In another study, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and its properties were explored. The research highlighted the compound's dimer formation in solid state and provided a detailed analysis of the compound's molecular interactions using “atoms in molecules” (AIM) theory (R. N. Singh et al., 2013).
Bioanalytical Method Development : A novel molecule with acetylcholinesterase inhibition property, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, was studied to develop a bioanalytical method for its quantification. The research included detailed validation of the method and in vitro metabolite profiling, emphasizing the molecule's stability and potential therapeutic applications (Kavya Sri Nemani et al., 2018).
Asymmetric Reduction : Ethyl 3-aryl-3-oxopropanoates were investigated for their enantioselective reduction to corresponding alcohols by the fungus Rhizopus arrhizus. The study provided insights into microbial biocatalysis and its potential in synthesizing chiral compounds (N. Salvi & S. Chattopadhyay, 2006).
Material Synthesis
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate is also utilized in the synthesis of advanced materials:
Polymorphism Study : Polymorphic forms of a derivative were studied using spectroscopic and diffractometric techniques, offering insights into their structural differences and challenges in analytical characterizations (F. Vogt et al., 2013).
Synthetic Approaches for Novel Structures : The compound was used in the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, highlighting a novel synthetic approach involving ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate (N. A. Larionova et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O7/c1-2-20-11(15)6-10(14)7-3-8(12(16)17)5-9(4-7)13(18)19/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGNMOBQSGYJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)



![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)
![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)




![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)